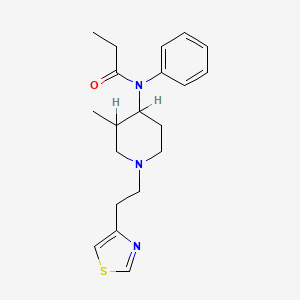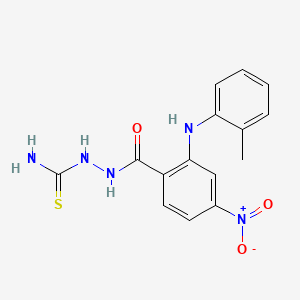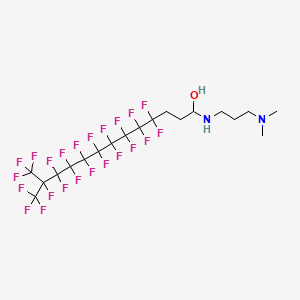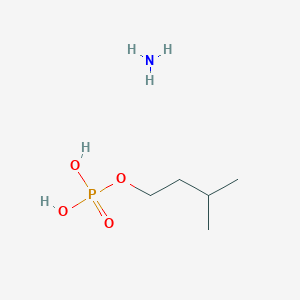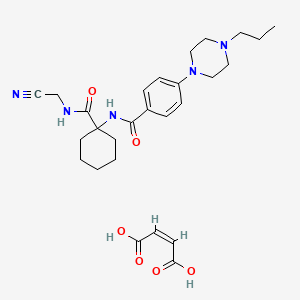
Ephedrine thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ephedrine thiocyanate is a chemical compound derived from ephedrine, an alkaloid found in the Ephedra plant. Ephedrine is well-known for its stimulant effects on the central nervous system and its use in traditional Chinese medicine. The thiocyanate derivative of ephedrine combines the properties of ephedrine with the unique characteristics of the thiocyanate group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ephedrine thiocyanate can be synthesized through the reaction of ephedrine with thiocyanate salts. One common method involves heating ephedrine with sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH4SCN) under controlled conditions. For instance, heating ephedrine with two molar equivalents of ammonium thiocyanate for four hours can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ephedrine thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with altered chemical properties.
Substitution: The thiocyanate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used to replace the thiocyanate group, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ephedrine derivatives with different functional groups, while substitution reactions can produce a wide range of ephedrine analogs .
Scientific Research Applications
Ephedrine thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, promoting the formation of optically pure compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and receptor interactions.
Mechanism of Action
Ephedrine thiocyanate exerts its effects through both direct and indirect mechanisms. It acts as an agonist for alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and bronchodilation. Additionally, it promotes the release of norepinephrine from sympathetic neurons, enhancing its stimulatory effects on the central nervous system .
Comparison with Similar Compounds
Ephedrine: The parent compound, known for its stimulant and decongestant properties.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological effects but different regulatory status.
Norephedrine: A metabolite of ephedrine with distinct pharmacokinetic properties.
Uniqueness: Ephedrine thiocyanate’s unique combination of the ephedrine backbone with the thiocyanate group imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in asymmetric synthesis and pharmacological research .
Properties
CAS No. |
13900-17-9 |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;thiocyanic acid |
InChI |
InChI=1S/C10H15NO.CHNS/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1-3/h3-8,10-12H,1-2H3;3H/t8-,10-;/m0./s1 |
InChI Key |
RHPLXTLBWAZINH-GNAZCLTHSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(#N)S |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


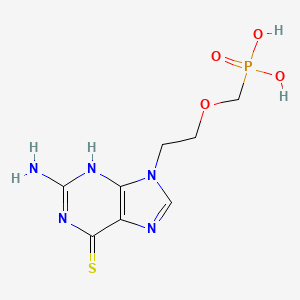


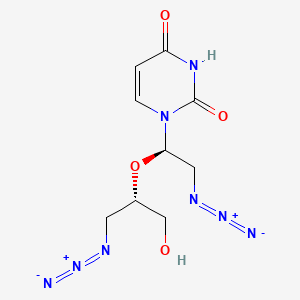
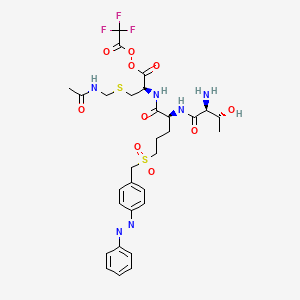

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)

